1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
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Overview
Description
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring, a trichlorophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The trichlorophenyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reagent reacts with the pyrrolidine derivative under controlled conditions. The carboxylic acid group is then introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the sulfonyl or carboxylic acid groups are replaced by other functional groups.
Scientific Research Applications
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can be compared to other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Uniqueness: Unlike some similar compounds, this compound features a pyrrolidine ring, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO4S/c12-6-4-8(14)10(5-7(6)13)20(18,19)15-3-1-2-9(15)11(16)17/h4-5,9H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHPRDFNUTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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